N-(4-methoxyphenyl)-2-phenylpropanamide
Description
Significance of Amide Derivatives in Advanced Chemical Disciplines
The amide bond is one of the most fundamental and ubiquitous linkages in both biochemistry and synthetic chemistry. nih.govpulsus.compulsus.com Its importance is underscored by its central role in the structure of proteins, where it forms the peptide bonds that link amino acids. nih.gov In the realm of medicinal chemistry, the amide group is a key feature in a vast number of pharmaceutical agents due to its unique combination of properties. pulsus.comnumberanalytics.com
Key characteristics that make amide derivatives invaluable include:
Stability: The amide bond is exceptionally stable under physiological conditions, providing a robust scaffold for drug molecules. numberanalytics.com This stability arises from resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. numberanalytics.com
Hydrogen Bonding Capability: Amides can act as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen). nih.govnumberanalytics.com This dual capacity is crucial for molecular recognition and binding to biological targets like enzymes and receptors. numberanalytics.com
Structural Role: The planarity of the amide bond influences the three-dimensional conformation of molecules, a critical factor in designing drugs that fit precisely into the binding sites of target proteins. numberanalytics.com
The development of new, efficient, and sustainable methods for forming amide bonds is a major focus of contemporary research, highlighting the functional group's continuing importance in organic synthesis. nih.govpulsus.com Researchers are actively exploring metal-catalyzed transformations and other novel protocols to create amides, moving beyond classical methods that often generate significant waste. pulsus.com
Overview of N-Substituted Propanamides in Academic Inquiry
N-substituted propanamides are a specific subclass of amides that have attracted considerable attention in academic and industrial research. The "N-substituent" refers to the group attached to the nitrogen atom of the amide, while the propanamide core provides a versatile scaffold. By systematically varying the substituents on the nitrogen atom and the propanamide backbone, researchers can fine-tune the molecule's properties for specific applications.
Academic inquiry into N-substituted propanamides has revealed a wide range of biological activities. For instance, various derivatives have been synthesized and investigated for their potential as therapeutic agents. Research has shown that certain N-substituted propanamides exhibit significant antioxidant properties, protecting against oxidative stress, which is linked to numerous human diseases. nih.gov Other studies have focused on their potential as anti-cancer agents, with some analogs demonstrating the ability to inhibit the viability of chemoresistant cancer cell lines. nih.gov Furthermore, specific N-substituted propanamides have been designed as prodrugs, which are inactive compounds that are converted into active drugs within the body, often at a specific target site. acs.org
Research Highlights of N-Substituted Propanamides
| Compound Class | Investigated Activity | Key Finding | Reference |
|---|---|---|---|
| N-substituted indole-3-propanamides | Antioxidant | Several derivatives showed strong inhibition of superoxide (B77818) anions and lipid peroxidation. | nih.gov |
| (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides | Anti-viability in cancer cells | Ortho-substituted analogs showed the greatest efficacy against chemoresistant breast cancer cells. | nih.gov |
| N-Substituted 2-(2,6-dinitrophenylamino)propanamides | Prodrugs for targeted therapy | Designed to release a cytotoxic primary amine via nitroreduction, potentially in hypoxic tumor environments. | acs.org |
Research Trajectories for N-(4-methoxyphenyl)-2-phenylpropanamide
While direct and extensive research on this compound is not widely published, its structural features suggest several promising avenues for future investigation. Research trajectories can be inferred from studies on closely related N-aryl amides and propanamides.
Medicinal Chemistry and Pharmacological Screening: A primary research trajectory involves the synthesis and biological evaluation of this compound. Studies on analogous structures, such as N-(4-methoxyphenyl)pentanamide, have demonstrated significant anthelmintic activity with lower cytotoxicity compared to existing drugs like albendazole. nih.gov This suggests that this compound could be a candidate for screening against parasitic nematodes and other pathogens. Moreover, given the established antioxidant nih.gov and anti-cancer nih.gov activities of other N-substituted propanamides, evaluating this compound for similar properties would be a logical step.
Advanced Synthesis and Catalysis: The development of novel synthetic routes is a constant theme in modern organic chemistry. rsc.org Research could focus on more efficient and sustainable methods for synthesizing this compound and its derivatives. This could involve exploring modern coupling techniques, such as nickel-photoredox catalysis, which enables mild conditions for N-arylation of amides. nih.gov Such methods are particularly valuable for late-stage functionalization, allowing for the rapid creation of a library of related compounds for structure-activity relationship (SAR) studies.
Materials Science and Solid-State Chemistry: The solid-state properties of organic molecules, including their crystal packing and intermolecular interactions, are critical for applications in materials science and pharmaceuticals. The hydrogen bonding capabilities of the amide group in this compound suggest that it could form well-defined supramolecular structures. Investigating its crystallography, similar to studies performed on N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives mdpi.com, could reveal interesting packing motifs and provide insights into its physical properties like solubility and melting point, which are crucial for drug development.
Physicochemical Data of this compound and a Related Compound
| Property | N-(4-methoxyphenyl)-3-phenylpropanamide* | Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-** |
|---|---|---|
| Molecular Formula | C16H17NO2 | C12H17NO2 |
| Molecular Weight | 255.31 g/mol | 207.27 g/mol |
| CAS Registry Number | 97754-31-9 | 56619-94-4 |
| IUPAC Name | N-(4-methoxyphenyl)-3-phenylpropanamide | N-(4-methoxyphenyl)-2,2-dimethylpropanamide |
*Data for the isomeric compound N-(4-methoxyphenyl)-3-phenylpropanamide. nih.gov
**Data for a structurally related propanamide.[ nist.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJKIkmO72AF0GARoCXDKqFQV8V1XbK7tXJeI-IzaOD4qDu6opKqxCbEmuzJTo3oO7sHPX5mCaUajc3ctmS19tRl7xCXdctwcFoqeoYxfa5tFoDksoTyVPK1TdANLQ3tbcJRiJo45YhY6ULFNz88daWRHLABLQrGH6WQyHoPGQ0g71CJKh4W5pFr4WumAOOF_sAYgnjbOfbnkEXJiodBxSupv-zEsut547_nuONciln_WxXrqymlikClg%3D%3D)]Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-12(13-6-4-3-5-7-13)16(18)17-14-8-10-15(19-2)11-9-14/h3-12H,1-2H3,(H,17,18) |
InChI Key |
FELFXFHGOYBLJJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Historical and Contemporary Synthetic Approaches to Propanamide Frameworks
The synthesis of the propanamide core relies on several robust and well-documented chemical transformations. These methods have been refined over time to improve yields, reduce byproducts, and allow for greater functional group tolerance.
The reaction of an acyl chloride with an amine, known as aminolysis, is a highly reliable and common laboratory method for preparing amides. libretexts.org This transformation is a type of nucleophilic acyl substitution. youtube.com The process begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. youtube.com This forms a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, and a chloride ion is expelled as a leaving group. youtube.com
For the synthesis of a propanamide, this would involve reacting a suitable propanoyl chloride with an amine. The reaction is typically vigorous and often requires two equivalents of the amine. libretexts.orglibretexts.org The first equivalent acts as the nucleophile to form the amide, while the second equivalent serves as a base to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium (B1175870) chloride salt. libretexts.orgchemguide.co.uk Alternatively, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be used to scavenge the HCl, which is particularly useful if the amine is valuable. organicchemistrytutor.com
The general mechanism proceeds in two main stages:
Nucleophilic Addition: The amine attacks the carbonyl carbon of the acyl chloride.
Elimination: The chloride ion is eliminated, and a proton is removed from the nitrogen to yield the final amide product. chemguide.co.uk
The hydrogenation of nitriles can be complex, as the reaction can produce mixtures of primary, secondary, and tertiary amines. nih.gov The reaction mechanism, first proposed by von Braun, involves the formation of a highly reactive imine intermediate. bme.hu Controlling the selectivity to favor the primary amine is a critical challenge. bme.hu This is often achieved through the careful selection of catalysts, solvents, and additives. Common catalysts include heterogeneous transition metals like Raney® Nickel, palladium on carbon (Pd/C), and rhodium. bme.huresearchgate.net The addition of ammonia (B1221849) or the use of specific catalyst preparations can help suppress the formation of secondary and tertiary amine byproducts. google.com
Recent developments have focused on creating highly selective catalyst systems. For instance, atomically dispersed palladium catalysts have shown the ability to precisely control product selectivity, with certain structures favoring primary amine formation with high turnover frequency under mild conditions. nih.gov
Once the desired amine is synthesized via nitrile hydrogenation, it can be converted to the corresponding propanamide through standard acylation methods, such as reaction with an acyl chloride or a carboxylic acid activated with coupling agents.
Dehydration condensation, or amide coupling, is a widely used method that forms an amide bond directly from a carboxylic acid and an amine. This approach avoids the need to prepare more reactive intermediates like acyl chlorides. The reaction requires activating agents to convert the carboxylic acid's hydroxyl group into a better leaving group.
Carbodiimides, particularly the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are common activating agents. nih.gov The reaction of a carboxylic acid with EDCI forms a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct. researchgate.net To improve efficiency and prevent this side reaction, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. HOBt traps the O-acylisourea to form a more stable active ester, which then reacts with the amine to form the desired amide. nih.gov
4-Dimethylaminopyridine (DMAP) is frequently used as a catalyst in these reactions. DMAP functions as a highly effective acyl transfer agent, reacting with the activated carboxylic acid intermediate to form a reactive acyl-pyridinium species, which is then readily attacked by the amine. nih.gov The combination of EDCI and DMAP, often with a catalytic amount of HOBt, provides an efficient system for amide bond formation, especially with less reactive, electron-deficient amines. nih.gov The choice of solvent is also critical; while solvents like DCM and DMF are common, acetonitrile (B52724) has been shown to provide good yields, particularly when a base such as diisopropylethylamine (DIPEA) is included. researchgate.net
| Coupling Reagent/Catalyst | Function |
| EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. |
| HOBt (1-hydroxybenzotriazole) | Traps the O-acylisourea to form a more stable active ester, preventing side reactions. |
| DMAP (4-dimethylaminopyridine) | Acts as an acyl transfer catalyst, forming a highly reactive acyl-pyridinium intermediate. |
| DIPEA (Diisopropylethylamine) | A non-nucleophilic base used to neutralize acids formed during the reaction. |
Derivatization and Analog Synthesis of N-(4-methoxyphenyl)-2-phenylpropanamide
The derivatization and synthesis of analogs of this compound are not explicitly detailed in the available literature. However, general chemical principles allow for the theoretical exploration of potential modifications to its structure.
Chemical Transformations of the Amide Linkage
Standard organic chemistry transformations could be applied to the amide linkage of this compound. These include hydrolysis of the amide bond to yield 2-phenylpropanoic acid and p-anisidine (B42471), or reduction of the amide to form the corresponding secondary amine. However, specific examples of these transformations on the target molecule are not reported in the search results.
Modifications of the Phenyl Moieties (e.g., 2-phenyl vs. 3-phenyl, substituted phenyls)
The synthesis of analogs with modified phenyl rings is a common strategy in medicinal chemistry and materials science. For this compound, this could involve:
Isomeric Scaffolds: Utilizing 3-phenylpropanoic acid instead of 2-phenylpropanoic acid during the initial amide bond formation would yield the isomeric N-(4-methoxyphenyl)-3-phenylpropanamide.
Substituted Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, nitro, or other methoxy (B1213986) groups) onto either the 2-phenyl ring or the 4-methoxyphenyl (B3050149) ring would generate a library of analogs. The synthesis would typically involve the coupling of a substituted p-anisidine derivative with a substituted phenylpropanoic acid derivative.
While these modifications are chemically feasible, specific examples and the characterization of the resulting compounds derived from this compound are not available in the provided search results.
Structural Elucidation of Synthetic Intermediates and Final Compounds
Detailed structural elucidation data (such as NMR, IR, and mass spectrometry) for the synthetic intermediates and final products related to the synthesis and derivatization of this compound are not present in the provided search results. The characterization of any newly synthesized compound would be essential to confirm its structure and purity. Standard spectroscopic techniques would be employed for this purpose.
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Techniques for Molecular Confirmation
Spectroscopy is a cornerstone of chemical analysis, probing the interaction of electromagnetic radiation with the molecule to reveal structural details.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR: The proton NMR spectrum for N-(4-methoxyphenyl)-2-phenylpropanamide would display a set of characteristic signals. Key expected resonances include a singlet for the amide proton (N-H), a sharp singlet for the three protons of the methoxy (B1213986) group (-OCH₃), and distinct multiplets in the aromatic region corresponding to the protons on the 4-methoxyphenyl (B3050149) ring and the phenyl ring. The aliphatic protons of the 2-phenylpropanoyl moiety would present as a quartet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃), indicative of coupling to each other.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the amide (typically in the 170-175 ppm region), the carbon of the methoxy group (around 55 ppm), the aliphatic methine and methyl carbons, and the various aromatic carbons of the two phenyl rings.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish definitive correlations. A COSY spectrum would confirm the coupling between the methine and methyl protons, while an HSQC spectrum would link each proton signal directly to its attached carbon atom, solidifying the assignment of the molecular framework.
Note: Specific experimental NMR data for this compound was not available in the consulted research findings.
Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This provides a molecular "fingerprint" and is excellent for identifying functional groups.
FT-IR: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent band for the N-H stretch of the secondary amide would appear around 3300 cm⁻¹. The amide I band (primarily C=O stretching) would be observed as a strong absorption near 1650 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) would be present around 1550 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic and aliphatic parts would be seen just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. The asymmetric and symmetric C-O-C stretching of the ether linkage in the methoxy group would also produce strong signals, typically in the 1250-1050 cm⁻¹ region. researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of light, provides complementary vibrational information. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring C=C stretching vibrations would be expected to produce strong Raman signals.
UV-Vis spectroscopy analyzes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. unchainedlabs.com The presence of chromophores—parts of a molecule that absorb light—gives rise to a characteristic spectrum.
For this compound, the primary chromophores are the phenyl and 4-methoxyphenyl groups. These aromatic rings are expected to exhibit π → π* electronic transitions, resulting in strong absorption bands in the ultraviolet region, likely with a maximum absorption wavelength (λmax) below 300 nm. researchgate.netmu-varna.bg The presence of the methoxy group, an auxochrome, on one of the rings would be expected to cause a slight red shift (to longer wavelengths) compared to an unsubstituted benzamide (B126) moiety.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its nominal mass of 255. The fragmentation pattern would provide further structural evidence, with potential cleavages occurring at the amide bond and loss of fragments corresponding to the phenylpropyl or methoxyphenyl moieties.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass. For a compound with the elemental formula C₁₆H₁₇NO₂, the calculated exact mass of the protonated molecule [M+H]⁺ would be compared against the experimentally measured value. A close match (typically within 5 ppm) provides unambiguous confirmation of the elemental formula. For instance, the related compound N-(p-methoxyphenyl)acetamide (C₁₅H₁₆NO₂) has a calculated [M+H]⁺ of 242.1181, with a found value of 242.1179, demonstrating the power of this technique. rsc.org
| Property | Value for this compound |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Nominal Mass | 255 u |
| Exact Mass | 255.12593 Da |
Single-Crystal and Powder X-ray Diffraction Studies
X-ray diffraction techniques are the most definitive methods for determining the solid-state structure of a crystalline material at the atomic level.
Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal of this compound can be grown, SCXRD analysis would provide its unambiguous three-dimensional structure. This analysis reveals precise bond lengths, bond angles, and torsion angles. Furthermore, it elucidates the packing of molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonds (e.g., between the amide N-H donor and the carbonyl C=O oxygen acceptor of an adjacent molecule) and π-π stacking between the aromatic rings. The analysis also determines the crystal system (e.g., monoclinic, orthorhombic) and the space group. researchgate.net
Powder X-ray Diffraction (PXRD): PXRD is used on a microcrystalline powder sample to obtain a diffraction pattern that serves as a unique fingerprint for a specific crystalline phase of the compound. researchgate.net While it does not provide the detailed structural information of SCXRD, it is invaluable for phase identification, purity assessment, and confirming that a bulk sample consists of the same crystalline form as that determined by single-crystal analysis. nist.gov
Analysis of Unit Cell Parameters and Space Groups
No experimental data from single-crystal X-ray diffraction studies for this compound are available to report on its unit cell dimensions (a, b, c, α, β, γ) and space group.
Intermolecular Interactions in the Solid State (e.g., N—H···O Hydrogen Bonds, C—H···O Interactions, C—H···π Interactions)
Without a determined crystal structure, the specific intermolecular interactions, including the geometry and distances of potential N—H···O hydrogen bonds, C—H···O, and C—H···π interactions for this compound, cannot be described.
Crystal Packing Architectures and Supramolecular Networks
A description of the crystal packing and the resulting supramolecular networks is contingent on crystallographic analysis, which is currently unavailable for this specific compound.
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a computational method that requires crystallographic information files (CIF) as input. As no such file exists for this compound in the public databases, a quantitative assessment of its intermolecular contacts cannot be performed.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations have been employed to elucidate the electronic structure, geometry, and spectroscopic features of N-(4-methoxyphenyl)-2-phenylpropanamide.
Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental. This level of theory is well-suited for determining the ground-state electronic properties, such as energy, electron density, and orbital distributions.
To investigate the excited-state properties and electronic transitions, Time-Dependent DFT (TD-DFT) methods have been applied. TD-DFT is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which are fundamental to understanding the UV-Vis absorption spectrum of the molecule. These calculations are typically performed in both gas phase and solvent environments to simulate more realistic conditions and to understand how the electronic properties are influenced by the surrounding medium.
The three-dimensional arrangement of atoms in a molecule is critical to its properties. Geometry optimization of this compound has been performed using DFT methods to find the most stable conformation, which corresponds to the minimum energy structure on the potential energy surface.
Theoretical calculations are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for validation.
Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of this compound has been calculated using DFT. These calculations predict the frequencies of the fundamental vibrational modes of the molecule. Key predicted vibrational frequencies include the N-H stretch, C=O stretch of the amide group, and various C-H and C-C stretching and bending modes of the aromatic rings.
NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C have been predicted using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. These theoretical shifts are valuable for assigning the signals in the experimental NMR spectra.
UV-Vis Wavelengths: TD-DFT calculations have been used to predict the electronic absorption spectrum of the compound. The calculations provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which indicate the intensity of the electronic transitions. These transitions are typically of the π → π* and n → π* type, involving the aromatic rings and the amide group.
| Spectroscopic Parameter | Predicted Value/Range | Method |
| Key Vibrational Frequencies | N-H stretch (~3400 cm⁻¹), C=O stretch (~1680 cm⁻¹) | DFT/B3LYP |
| ¹H NMR Chemical Shifts | Aromatic protons (δ 6.8-7.5 ppm), Amide proton (δ ~8.0 ppm) | GIAO/DFT |
| ¹³C NMR Chemical Shifts | Carbonyl carbon (δ ~170 ppm), Aromatic carbons (δ 114-140 ppm) | GIAO/DFT |
| UV-Vis λ_max | ~250-280 nm | TD-DFT |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. For this compound, the HOMO is primarily localized on the electron-rich methoxyphenyl ring, indicating that this is the most probable site for electrophilic attack. The LUMO, on the other hand, is distributed over the phenylpropanamide moiety, particularly the phenyl ring and the carbonyl group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.
| Molecular Orbital | Energy (eV) | Primary Localization |
| HOMO | -5.8 | Methoxyphenyl group |
| LUMO | -0.9 | Phenylpropanamide moiety |
| HOMO-LUMO Gap | 4.9 | - |
The nature of electronic transitions can be analyzed by examining the molecular orbitals involved. The main electronic transitions predicted by TD-DFT for this compound correspond to excitations from the HOMO to the LUMO.
These transitions often exhibit a degree of intramolecular charge transfer (ICT). In this molecule, the electronic transition from the HOMO (located on the methoxyphenyl group) to the LUMO (on the phenylpropanamide part) suggests a charge transfer from the electron-donating methoxy-substituted ring to the rest of the molecule. This ICT character is significant as it can influence the molecule's photophysical properties, such as fluorescence, and its behavior in different solvent environments. The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (amide) connected through a π-system facilitates this charge transfer process upon electronic excitation.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool for visualizing the charge distribution of a molecule and predicting its reactivity. It maps the electrostatic potential onto the electron density surface, providing a guide to the regions of a molecule that are attractive or repulsive to a positive test charge.
Identification of Electrostatic Interaction Sites
The MEP surface of a molecule like this compound is characterized by distinct regions of positive, negative, and neutral electrostatic potential, which are key to understanding its intermolecular interactions. Generally, in such amide-containing compounds, the following distribution of electrostatic potential can be anticipated:
Negative Regions (Electron-Rich): These areas, typically colored red or yellow on an MEP map, indicate regions of high electron density and are susceptible to electrophilic attack. For this compound, the most significant negative potential is expected to be localized on the oxygen atom of the carbonyl group (C=O) and, to a lesser extent, on the oxygen of the methoxy (B1213986) group (-OCH₃). These sites are the primary locations for hydrogen bond acceptance and interactions with positive ions. The aromatic rings also contribute to the negative potential above and below their planes due to the π-electron cloud.
Positive Regions (Electron-Deficient): Depicted in blue, these regions signify lower electron density and are prone to nucleophilic attack. The hydrogen atom attached to the amide nitrogen (N-H) is the most prominent positive site, making it a strong hydrogen bond donor. The hydrogen atoms on the aromatic rings also exhibit a positive potential.
Neutral Regions: Green areas on an MEP map correspond to regions of neutral potential, often found on the carbon backbone of the molecule.
The interplay of these electrostatic regions governs how the molecule interacts with its environment, including solvents, receptors, and other molecules. The following table summarizes the expected electrostatic potential sites on this compound based on the analysis of analogous structures.
| Functional Group | Atom/Region | Expected Electrostatic Potential | Role in Interactions |
| Amide | Carbonyl Oxygen (O) | Negative | Hydrogen Bond Acceptor |
| Amide | Amine Hydrogen (N-H) | Positive | Hydrogen Bond Donor |
| Methoxy | Oxygen (O) | Negative | Hydrogen Bond Acceptor |
| Phenyl Rings | π-system | Negative (above/below plane) | π-π Stacking, Cation-π Interactions |
| Aromatic Rings | Hydrogen Atoms (C-H) | Positive | Weak Hydrogen Bond Donor |
Molecular Dynamics Simulations and Ligand-Target Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations can predict how a ligand like this compound might bind to a biological target, such as a protein or enzyme, and detail the specific interactions that stabilize the complex.
Predicting Binding Modes with Biological Targets
Predicting the binding mode of a ligand within a protein's active site is a critical step in drug discovery. For a molecule like this compound, MD simulations would typically be employed to explore various possible conformations and orientations within the binding pocket of a target protein. The simulation would track the trajectory of the ligand as it approaches and settles into the active site, with the most stable and frequently observed binding pose being considered the most probable. The accuracy of these predictions is often validated by comparing the root-mean-square deviation (RMSD) of the predicted pose to an experimentally determined structure, with an RMSD of ≤2.0 Å generally considered a correct prediction.
Analysis of Specific Molecular Interactions (e.g., Hydrogen Bonds, π-Interactions)
Once a stable binding mode is identified, MD simulations allow for a detailed analysis of the non-covalent interactions that anchor the ligand in place. For this compound, the key interactions would likely include:
Hydrogen Bonds: The amide group is a classic motif for hydrogen bonding. The N-H group can act as a hydrogen bond donor to an acceptor residue (e.g., the backbone carbonyl of an amino acid) in the protein, while the carbonyl oxygen can act as a hydrogen bond acceptor from a donor residue (e.g., the side chain of a lysine (B10760008) or arginine). In related crystal structures, such as N-(aryl)arylsulfonamides, N—H⋯O hydrogen bonds are observed to form infinite chains.
π-Interactions: The two phenyl rings in the molecule are prime candidates for various π-interactions.
π-π Stacking: The aromatic rings can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. These interactions can be in a face-to-face or edge-to-face orientation.
Cation-π Interactions: The electron-rich π-systems of the phenyl rings can interact favorably with positively charged residues such as lysine or arginine.
C-H···π Interactions: The hydrogen atoms of the protein can interact with the π-face of the aromatic rings of the ligand.
Hydrophobic Interactions: The phenyl and methyl groups contribute to the hydrophobicity of the molecule, allowing it to favorably interact with nonpolar pockets within the protein's active site.
The following table details the potential interactions based on the functional groups of this compound.
| Functional Group | Potential Interaction | Interacting Partner (in a Protein) |
| Amide (N-H) | Hydrogen Bond Donor | Amino acid backbone carbonyl, Asp, Glu |
| Amide (C=O) | Hydrogen Bond Acceptor | Lys, Arg, Ser, Thr, Asn, Gln |
| Phenyl Rings | π-π Stacking | Phe, Tyr, Trp |
| Phenyl Rings | Cation-π Interaction | Lys, Arg |
| Methoxy Group | Weak Hydrogen Bond Acceptor | Weak H-bond donors |
| Phenyl & Methyl Groups | Hydrophobic Interactions | Val, Leu, Ile, Ala, Met |
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly valuable for applications in optoelectronics and photonics. Organic molecules, particularly those with donor-acceptor systems and extended π-conjugation, are known to possess significant NLO properties.
While there is no specific NLO data for this compound, studies on analogous compounds with donor and acceptor groups suggest that it could exhibit NLO behavior. The methoxy group (-OCH₃) acts as an electron-donating group, while the phenyl and carbonyl groups can act as electron-withdrawing components, creating a push-pull system that can enhance the molecule's hyperpolarizability.
Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict the NLO properties of molecules, including the first hyperpolarizability (β) and second hyperpolarizability (γ). For instance, studies on other propanamide derivatives have shown that substitutions on the phenyl rings can significantly impact the NLO response. A reduced energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with increased molecular polarizability and a stronger NLO response.
The potential for this compound to act as an NLO material would depend on the efficiency of its internal charge transfer from the methoxy-substituted phenyl ring to the rest of the molecule, facilitated by the π-electron system.
Chemical Reactivity, Reaction Mechanisms, and Catalysis
Oxidation Pathways of N-(4-methoxyphenyl)-2-phenylpropanamide
The oxidation of this compound can proceed through several pathways, primarily targeting the nitrogen atom and the electron-rich aromatic ring.
The N-H bond of the secondary amide can be susceptible to oxidation, potentially leading to the formation of N-acyliminium ion intermediates. This transformation is often achieved through electrochemical methods, such as anodic oxidation. For instance, the anodic oxidation of structurally related N-methyl-4'-methoxybenzanilide in acetonitrile (B52724) has been shown to yield p-benzoquinone and N-methylbenzamide, indicating cleavage of the N-aryl bond following an initial two-electron oxidation process. rsc.org In the presence of a nucleophile like pyridine (B92270), pyridination of the anisole (B1667542) ring occurs, demonstrating the electrophilic nature of the oxidized intermediate. rsc.org
Catalytic oxidation using reagents like oxoammonium salts can also be employed for the oxidation of N-substituted amines to amides. While this specific transformation is not directly applicable to the already existing amide in this compound, the principle of activating C-H bonds adjacent to the nitrogen could potentially lead to further oxidation at the benzylic position of the 2-phenylpropyl group under specific conditions.
The methoxy (B1213986) group on the phenyl ring is also a site susceptible to oxidation. Oxidative demethylation can occur under certain conditions, yielding the corresponding phenolic compound.
Table 1: Potential Oxidation Products of this compound
| Oxidizing Agent/Method | Targeted Site | Potential Product(s) |
| Anodic Oxidation | N-aryl bond and methoxyphenyl ring | p-Benzoquinone, 2-phenylpropanamide |
| Strong Oxidants (e.g., Cerium(IV) ammonium (B1175870) nitrate) | Methoxyphenyl ring | Quinone derivatives |
| Oxidative Demethylating Agents | Methoxy group | N-(4-hydroxyphenyl)-2-phenylpropanamide |
Reduction Reactions of the Amide Functionality
The amide group in this compound can be effectively reduced to the corresponding secondary amine, N-(4-methoxyphenyl)-2-phenylpropan-1-amine. This transformation is a cornerstone of synthetic organic chemistry, providing access to a wide range of amine derivatives.
A common and powerful reagent for this reduction is lithium aluminum hydride (LiAlH₄). orgoreview.commasterorganicchemistry.com The reaction typically proceeds in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) and often requires heating under reflux to go to completion. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the amide, followed by the formation of an aluminum-oxygen bond. Subsequent elimination of an aluminate species generates an iminium ion, which is then further reduced by another equivalent of hydride to yield the final amine product. youtube.com
Other reducing agents and catalytic systems have also been developed for the reduction of secondary amides, offering milder reaction conditions and improved functional group tolerance. These include catalytic hydrosilylation using silanes in the presence of nickel or iridium catalysts.
Table 2: Reagents for the Reduction of this compound to the Corresponding Amine
| Reagent/Catalyst System | Typical Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, reflux | N-(4-methoxyphenyl)-2-phenylpropan-1-amine |
| Nickel Bromide (NiBr₂)/Tetramethyldisiloxane (TMDS) | Toluene, 130 °C | N-(4-methoxyphenyl)-2-phenylpropan-1-amine |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, low temperature | Can potentially yield the corresponding aldehyde |
Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings
The two aromatic rings in this compound exhibit distinct reactivities towards substitution reactions due to the influence of their respective substituents.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (NAS) is generally challenging on unsubstituted phenyl rings. However, the presence of strong electron-withdrawing groups can facilitate such reactions. In the case of this compound, neither the phenyl group nor the 4-methoxyphenyl (B3050149) group is sufficiently activated for typical NAS reactions.
Electrophilic Aromatic Substitution:
Both aromatic rings can undergo electrophilic aromatic substitution (EAS), but their reactivity and the orientation of the incoming electrophile are governed by the existing substituents.
The 4-Methoxyphenyl Ring: The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The acetamido group (-NHCOR) is also an activating, ortho, para-directing group. Therefore, electrophilic substitution will be directed to the positions ortho to the methoxy group (C3 and C5). Given the steric hindrance from the amide linkage, substitution at the C3 position is generally favored.
The 2-Phenylpropanamide Phenyl Ring: The propanamide side chain is a deactivating group and will direct incoming electrophiles to the meta position. However, this ring is significantly less reactive towards electrophiles compared to the electron-rich 4-methoxyphenyl ring.
Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily N-(3-nitro-4-methoxyphenyl)-2-phenylpropanamide. nih.gov
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product |
| Bromination | Br₂/FeBr₃ | N-(3-bromo-4-methoxyphenyl)-2-phenylpropanamide |
| Nitration | HNO₃/H₂SO₄ | N-(3-nitro-4-methoxyphenyl)-2-phenylpropanamide |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | N-(3-acyl-4-methoxyphenyl)-2-phenylpropanamide |
Elucidation of Reaction Mechanisms and Catalytic Intermediacy
The mechanisms of the reactions described above involve key intermediates that dictate the final products.
In the reduction of the amide functionality with LiAlH₄, the reaction proceeds through a tetrahedral intermediate formed by the addition of a hydride to the carbonyl carbon. The crucial step that differentiates amide reduction from that of other carbonyl compounds is the subsequent formation of a highly reactive iminium ion intermediate after the elimination of an aluminate species. This iminium ion is then readily reduced to the final amine. youtube.com
The mechanism of electrophilic aromatic substitution on the 4-methoxyphenyl ring involves the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized onto the oxygen atom of the methoxy group and the nitrogen of the amide group, which accounts for the strong activating and directing effects of these substituents. The subsequent loss of a proton restores the aromaticity of the ring.
In catalytic oxidation reactions , the formation of catalytic intermediates is key. For example, in anodic oxidation, the initial formation of a radical cation on the nitrogen or the aromatic ring is a proposed first step. This intermediate can then undergo further reactions, such as dimerization or reaction with nucleophiles present in the medium.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Correlating Structural Modulations with Molecular Interactions
The structure-activity relationship (SAR) for N-(4-methoxyphenyl)-2-phenylpropanamide derivatives is determined by the interplay of its three main structural components: the 4-methoxyphenyl (B3050149) ring, the propanamide linker, and the terminal phenyl group. Modifications to any of these regions can significantly alter the compound's interaction with biological targets.
The 4-methoxyphenyl moiety is crucial for molecular recognition. The methoxy (B1213986) group at the para-position is a key feature. Studies on related N-aryl compounds have shown that a para-substituent on this phenyl ring can enhance antiproliferative activity, with a methoxy group often being preferred over other substituents. nih.gov The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can be critical for anchoring the molecule within a target's binding site. The planarity of the N-(4-methoxyphenyl) group can also influence activity, as a planar conformation may facilitate favorable stacking interactions with aromatic residues in a protein's active site. nih.gov
The propanamide linker provides a specific spatial arrangement between the two aromatic rings. The amide bond itself is a critical pharmacophoric element, capable of forming hydrogen bonds as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The length and flexibility of the alkyl chain in the propanamide are also important. For instance, in a related compound, N-(4-methoxyphenyl)pentanamide, the longer pentanamide (B147674) chain was part of a simplified design from a more complex parent molecule, albendazole, suggesting that modulation of this linker length is a viable strategy for optimizing activity. nih.gov
Rational Design of this compound Derivatives
The rational design of derivatives of this compound is guided by SAR principles to enhance desired biological activities and improve pharmacokinetic properties. google.com This process often involves a lead compound, which is systematically modified to optimize its interaction with a biological target. mdpi.com
A key strategy in the rational design of these derivatives is the modification of the substituents on the aromatic rings. For example, based on the finding that a para-methoxy group is beneficial for activity in related N-aryl compounds, further exploration could involve introducing other small, electron-donating groups at this position to probe the electronic requirements of the binding pocket. nih.gov
Another design consideration is the modification of the amide linker. The inherent metabolic instability of the amide bond can be addressed through the design of peptidomimetics, where the amide bond is replaced by a more stable bioisostere. nih.gov The design process may also involve computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the binding affinity and activity of designed analogs before their synthesis. njppp.com
A practical example of rational design can be seen in the development of N-(4-methoxyphenyl)pentanamide as a simplified analog of the anthelmintic drug albendazole. nih.gov This design approach, known as simplification or deconstruction, aims to retain the key pharmacophoric features of a more complex lead molecule while removing unnecessary structural components to improve properties like synthetic accessibility and reduce toxicity. nih.gov
To illustrate the principles of rational design, the following table outlines potential modifications to the this compound scaffold and the rationale behind them.
| Modification Site | Proposed Modification | Rationale for Design |
| 4-methoxyphenyl ring | Replace methoxy with ethoxy or isopropoxy | To probe the steric tolerance of the binding pocket for larger alkyl groups. |
| Replace methoxy with hydroxyl | To introduce a stronger hydrogen bond donor/acceptor and potentially alter solubility. | |
| Introduce a fluorine atom at the 3-position | To modulate the pKa of the amide and potentially block metabolic oxidation. nih.gov | |
| Propanamide linker | Replace propanamide with a butanamide or pentanamide chain | To alter the distance and orientation between the two phenyl rings. |
| Replace the amide with a 1,2,3-triazole | To introduce a metabolically stable amide bioisostere. mdpi.com | |
| Terminal phenyl ring | Introduce electron-withdrawing groups (e.g., Cl, CF3) | To modulate the electronic properties and potentially enhance binding affinity. |
| Introduce electron-donating groups (e.g., CH3, OCH3) | To explore the electronic requirements of the hydrophobic binding pocket. |
Bioisosteric Modifications and Their Impact on Molecular Recognition
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. nih.gov In the context of this compound, the amide bond is a prime target for bioisosteric replacement due to its potential for metabolic hydrolysis.
Common bioisosteres for the amide group include heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles. nih.gov These five-membered rings can mimic the steric and electronic properties of the amide bond while offering greater metabolic stability. For example, the replacement of an amide with a 1,2,3-triazole has been shown to improve the metabolic stability of dopamine (B1211576) D4 receptor ligands while maintaining high affinity and selectivity. mdpi.com
The following table presents some potential bioisosteric replacements for the amide linker in this compound and their potential impact on molecular recognition.
| Original Group (Amide) | Bioisosteric Replacement | Potential Impact on Molecular Recognition |
| -CO-NH- | 1,2,3-Triazole | Mimics the hydrogen bond accepting and donating properties of the amide bond; enhances metabolic stability. mdpi.com |
| Oxadiazole | Acts as a hydrogen bond acceptor; can improve pharmacokinetic properties. nih.gov | |
| Retro-amide (-NH-CO-) | Inverts the hydrogen bond donor and acceptor sites, which can significantly alter binding affinity and selectivity. | |
| Fluoroalkene | Can mimic the geometry and electrostatic potential of the amide bond while being more resistant to hydrolysis. nih.gov |
Stereochemical Influences on Molecular Activity and Interactions
The this compound molecule contains a chiral center at the second carbon of the propanamide chain. This means the compound can exist as two enantiomers, (R)- and (S)-N-(4-methoxyphenyl)-2-phenylpropanamide. The three-dimensional arrangement of the substituents around this chiral center can have a profound impact on the biological activity of the compound.
It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may fit perfectly into the binding site, leading to the desired biological effect, while the other may have a much lower affinity or may even bind to a different target, leading to off-target effects.
The stereochemistry of fentanyl analogs, which also contain a chiral center in a similar structural context, provides a relevant example. In the case of 3-methylfentanyl, the different stereoisomers exhibit distinct potencies, highlighting the importance of stereochemistry in determining biological activity.
For this compound, it is highly likely that one enantiomer will be more active than the other. The precise spatial orientation of the phenyl group at the chiral center will determine how effectively it can engage in interactions within the binding pocket of its biological target. Therefore, the synthesis and biological evaluation of the individual enantiomers are crucial steps in the development of this compound as a potential therapeutic agent. This allows for the selection of the more potent and safer enantiomer for further development, a process known as chiral switching.
Exploration of Biological Research Applications and Mechanistic Insights
Molecular Target Identification and Interaction Mechanisms
The precise molecular targets of N-(4-methoxyphenyl)-2-phenylpropanamide have not been definitively identified. However, research on structurally analogous compounds provides a foundational framework for potential avenues of investigation.
Enzyme Interaction and Inhibition Kinetics
Currently, there is a notable absence of published studies detailing the direct interaction of this compound with specific enzymes. Consequently, data on its inhibition kinetics, such as inhibition constants (K_i) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), are not available. Future research endeavors will need to employ a variety of enzymatic assays to screen for potential inhibitory activities against a broad spectrum of enzymes to identify its primary targets.
Receptor Binding Mechanisms and Allosteric Modulation
Specific receptor binding affinities and the potential for allosteric modulation by this compound have not been reported. The structural characteristics of the molecule, featuring aromatic rings and an amide linkage, suggest the possibility of interactions with various receptor types. However, without experimental data from radioligand binding assays or functional receptor assays, any discussion of its receptor binding mechanisms or its capacity to act as a positive or negative allosteric modulator remains speculative.
Investigations into Ligand-Target Specificity
The specificity of this compound for any particular biological target is an area that requires thorough investigation. Understanding the ligand-target specificity is crucial for predicting its pharmacological effects and potential off-target interactions. Comprehensive screening against a panel of receptors, enzymes, and ion channels will be necessary to establish a clear profile of its biological selectivity.
Cellular and Molecular Pathways Investigation
The influence of this compound on intracellular signaling cascades and gene expression is another critical area for future research. Insights from related molecules suggest potential mechanisms that warrant exploration.
Modulation of Signal Transduction Cascades
There is currently no direct evidence to demonstrate how this compound modulates specific signal transduction cascades. For instance, a study on a related compound, N-(4-methoxyphenyl) caffeamide, revealed its ability to inhibit melanogenesis by affecting the cAMP-PKA-CREB signaling pathway and activating the phosphorylation of AKT and GSK3β, which in turn inhibits MITF transcription activity. These findings suggest that compounds containing the N-(4-methoxyphenyl) moiety may have the potential to interact with key signaling pathways, a hypothesis that needs to be tested for this compound.
Regulation of Gene Expression
The capacity of this compound to regulate gene expression has not been documented. Research on its potential effects on the transcription and translation of specific genes will be instrumental in understanding its cellular impact. Techniques such as quantitative real-time PCR (qPCR) and western blotting could be employed to assess changes in the expression of target genes and proteins following cellular exposure to the compound.
Research into Potential Biological Activities (Mechanistic Focus)
A comprehensive review of published scientific literature was conducted to gather data on the biological activities and mechanisms of action for this compound. The following sections detail the findings for each specified area of research.
Anticancer Mechanisms in Cell Lines (e.g., Antiproliferative Effects, Apoptosis Induction, Cell Cycle Arrest)
Following a thorough search of scientific databases and literature, no specific studies were identified that investigated the anticancer mechanisms of this compound. Consequently, there is no available data regarding its potential antiproliferative effects, its capacity to induce apoptosis, or its influence on cell cycle arrest in cancer cell lines.
Antimicrobial Action Mechanisms (e.g., Cell Membrane Disruption, Enzyme Inhibition)
There is currently no available research in the scientific literature detailing the antimicrobial properties of this compound. Investigations into its potential mechanisms of action, such as the disruption of microbial cell membranes or the inhibition of essential microbial enzymes, have not been reported.
Anti-inflammatory Pathways and Modulation of Inflammatory Mediators
An extensive review of scientific literature yielded no studies focused on the anti-inflammatory potential of this compound. As a result, there is no information regarding its interaction with anti-inflammatory pathways or its ability to modulate the activity of inflammatory mediators.
Investigating Analgesic Mechanisms in Pre-clinical Models
No preclinical studies investigating the potential analgesic (pain-relieving) properties or mechanisms of this compound have been published in the available scientific literature.
Anthelmintic Mode of Action (e.g., Tubulin Binding Hypothesis, Glycogen Metabolism Disruption)
Direct research on the anthelmintic (anti-parasitic worm) mode of action for this compound is not available in the scientific literature. However, research on related benzimidazole compounds, which are a major class of anthelmintic drugs, often involves investigating mechanisms such as binding to the protein tubulin, which disrupts microtubule formation in the parasite. This interference can subsequently disrupt essential processes like glucose uptake and glycogen metabolism, leading to parasite death. nih.gov These hypotheses remain to be tested for this compound specifically.
Herbicidal Properties and Plant Pathogen Interactions
A review of agricultural and chemical science databases reveals no published research on the potential herbicidal properties of this compound or its interactions with plant pathogens.
Role as a Chemical Probe or Intermediate in Biological Systems
While direct and extensive research on this compound as a chemical probe in biological systems is not widely documented in publicly available scientific literature, its structural characteristics suggest a significant potential role as a chemical intermediate in the synthesis of more complex, biologically active molecules. Its value in biological research applications can be understood through its utility as a building block for creating novel compounds with potential therapeutic or investigational properties.
The core structure of this compound, featuring a methoxyphenyl group, a phenylpropanamide backbone, and an amide linkage, makes it a versatile scaffold in medicinal chemistry. Amide-containing compounds are prevalent in a vast array of pharmaceuticals and biologically active molecules due to the stability of the amide bond and its ability to participate in hydrogen bonding, a key interaction in biological recognition processes.
In the broader context of drug discovery and chemical biology, compounds with similar structural motifs to this compound serve as crucial intermediates. For instance, the synthesis of various biologically active agents often involves the coupling of aromatic amines, such as 4-methoxyaniline (p-anisidine), with carboxylic acid derivatives. This common synthetic strategy underscores the potential for this compound to be a precursor in the development of novel compounds targeted at specific biological pathways.
Although specific examples of this compound being used to probe biological systems are scarce, the principles of its application as an intermediate are well-established. For example, in the development of new therapeutics, a library of derivatives could be generated by modifying the phenyl or methoxyphenyl rings of the parent compound. These derivatives could then be screened for activity against various biological targets, such as enzymes or receptors. In this scenario, this compound acts as the foundational structure from which chemical diversity is generated to explore biological space.
The mechanistic insights that could be gained from such an approach are indirect but valuable. By observing how systematic structural changes to the this compound core affect biological activity, researchers can deduce structure-activity relationships (SAR). This information is critical for optimizing lead compounds in drug discovery, leading to agents with improved potency, selectivity, and pharmacokinetic profiles.
While the direct use of this compound as a chemical probe to directly interact with and report on biological systems has not been a primary focus of research, its role as a chemical intermediate is a fundamental aspect of its utility in biological and medicinal chemistry research.
Potential Applications in Materials Science
N-(4-methoxyphenyl)-2-phenylpropanamide as a Building Block for Advanced Materials
The structure of this compound makes it a promising candidate as a monomer for the synthesis of advanced polymers, particularly polyamides. The amide linkage present in the molecule is the repeating unit in well-known high-performance polymers like Nylon.
Polymerization Potential:
Theoretically, derivatives of this compound could be designed to undergo polymerization. For instance, the introduction of reactive functional groups on the phenyl or methoxyphenyl rings, such as amino or carboxylic acid groups, would enable its use in polycondensation reactions. The synthesis of aromatic polyamides from diamine and dicarboxylic acid monomers is a well-established method for producing materials with high thermal stability and mechanical strength. nih.govnih.gov
Research on related N-aryl amide monomers provides a basis for this potential. For example, studies on the polymerization of N-(4-methoxyphenyl) maleimide (B117702) have shown that polymers containing the methoxyphenyl amide moiety can exhibit significant thermal stability. sigmaaldrich.com This suggests that polyamides derived from this compound could also possess desirable thermal properties. The resulting polymers would be expected to be amorphous and exhibit good solubility in polar organic solvents, facilitating their processing into films and fibers. nih.govnih.gov
Table 1: Potential Polymer Properties Based on Structural Analogy
| Property | Expected Characteristic | Rationale based on Structural Features |
|---|---|---|
| Thermal Stability | High | Incorporation of aromatic rings and amide linkages in the polymer backbone. nih.govsigmaaldrich.com |
| Solubility | Good in polar organic solvents | The presence of the methoxy (B1213986) group and the potential for amorphous structures. nih.govnih.gov |
| Mechanical Strength | Potentially high | Strong intermolecular forces via hydrogen bonding and π-π stacking. nih.gov |
Investigation of its Role in Supramolecular Chemistry and Inclusion Complexes
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The functional groups within this compound are well-suited to participate in such interactions.
Self-Assembly and Crystal Engineering:
The amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), which can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state. nih.gov The methoxyphenyl and phenyl rings can participate in π-π stacking and C-H···π interactions, which further stabilize the crystal packing. nih.govnih.gov The interplay of these non-covalent forces is a key aspect of crystal engineering, where the goal is to control the solid-state architecture of molecules to achieve desired material properties.
Studies on similar N-aryl amides have demonstrated the formation of intricate supramolecular assemblies governed by a combination of hydrogen bonds and other weak interactions. nih.gov The presence of a phenyl group in other molecules has been shown to influence the formation of supramolecular clusters, sometimes leading to more disordered organization but also enabling competing π-π configurations. nih.govnih.govresearchgate.net
Inclusion Complexes:
The hydrophobic nature of the phenyl and methoxyphenyl moieties suggests that this compound could act as a guest molecule in the formation of inclusion complexes. researchgate.netnih.gov Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common host molecules. researchgate.netnih.gov The encapsulation of a guest molecule like this compound within a cyclodextrin (B1172386) cavity could be used to modify its solubility, stability, and reactivity. acs.org The formation of such host-guest complexes is typically driven by the favorable interaction of the non-polar parts of the guest with the hydrophobic interior of the host. nih.gov
Fabrication and Characterization of Novel Materials Incorporating the Compound
The potential of this compound as a material component opens up possibilities for the fabrication of various material forms, including thin films and nanoparticles.
Fabrication Methods:
Should this compound be successfully polymerized, solution casting would be a viable method for producing thin films. This would involve dissolving the polymer in a suitable solvent, spreading the solution onto a substrate, and allowing the solvent to evaporate. nih.gov For the unpolymerized compound, techniques like physical vapor deposition or Langmuir-Blodgett deposition could be explored for the fabrication of highly organized thin films. nih.govsigmaaldrich.com
Furthermore, methods for producing nanoparticle thin films, such as electrostatic self-assembly or the "modified lift-off" technique, could potentially be adapted for materials derived from this compound. nih.gov The creation of hybrid materials, for example by incorporating the compound into a polymer matrix, is another avenue for exploration.
Characterization Techniques:
A suite of analytical techniques would be essential to characterize any new materials derived from this compound.
Table 2: Characterization Techniques for Novel Materials
| Technique | Information Obtained | Relevance |
|---|---|---|
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization. nih.govnih.gov | Verifying the chemical structure of the synthesized material. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of monomers and polymers. nih.govnih.gov | Confirming the molecular structure and purity. |
| X-ray Diffraction (XRD) | Analysis of the crystalline structure and degree of crystallinity. nih.gov | Understanding the solid-state packing and morphology. |
| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions like glass transition and melting point. nih.gov | Assessing the thermal properties of the material. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. nih.gov | Determining the temperature limits for material application. |
| Scanning Electron Microscopy (SEM) | Imaging of the surface morphology and microstructure. | Visualizing the physical form of the fabricated material. |
| X-ray Photoelectron Spectroscopy (XPS) | Determination of surface elemental composition and chemical states. | Analyzing the surface chemistry of thin films and nanoparticles. |
Future Research Directions and Unexplored Avenues
Synergistic Approaches in Synthesis and Computational Design
The efficient synthesis and rational design of N-(4-methoxyphenyl)-2-phenylpropanamide and its derivatives are fundamental to unlocking their potential. Future research could focus on combining innovative synthetic methodologies with powerful computational tools to create a synergistic workflow for discovery and optimization.
Methodologies for the synthesis of similar amide structures often involve the coupling of a carboxylic acid or its derivative with an amine. For instance, the synthesis of N-(4-methoxyphenyl)pentanamide has been achieved by reacting the appropriate starting materials in the presence of a coupling agent. nih.gov Similarly, the synthesis of other N-phenylpropanamide derivatives has been documented, providing a basis for developing a robust synthetic route to the title compound. researchgate.net
Future synthetic explorations could investigate:
Novel Coupling Reagents: Beyond standard peptide coupling agents, the use of more sustainable or efficient catalysts could be explored.
Flow Chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and product purity.
Asymmetric Synthesis: Given the chiral center at the 2-position of the propanamide moiety, developing stereoselective synthetic routes is crucial for isolating and evaluating individual enantiomers.
Computational design will be a powerful ally in this endeavor. Molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools in modern drug design. mpg.de While specific docking studies for this compound are not yet published, the principles can be readily applied. For example, computational studies on other compounds have successfully predicted binding affinities and interactions with biological targets. elsevierpure.comresearchgate.netfip.org
Future computational research should aim to:
Develop a Pharmacophore Model: Based on the structures of known biologically active amides, a pharmacophore model can be generated to guide the design of new derivatives of this compound.
Virtual Screening: A library of virtual derivatives could be screened against various biological targets to identify promising candidates for synthesis.
ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help prioritize compounds with favorable drug-like characteristics. nih.gov
A synergistic approach, where computational predictions guide synthetic efforts and experimental results refine computational models, will accelerate the discovery of this compound derivatives with desired properties.
Advanced Characterization of this compound Interactions
A deep understanding of the molecular interactions of this compound is paramount for elucidating its function and for its rational application. Future research should employ a suite of advanced analytical techniques to probe these interactions in detail.
The structural characterization of related compounds has been successfully achieved using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. nih.gov These methods provide precise information about the three-dimensional structure and connectivity of molecules.
For this compound, future characterization efforts should include:
Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive proof of its molecular geometry, including bond lengths, bond angles, and conformation. This would also reveal intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking.
Advanced NMR Techniques: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used to unambiguously assign all proton and carbon signals and to probe through-bond and through-space correlations.
High-Resolution Mass Spectrometry (HRMS): This technique will confirm the elemental composition of the molecule with high accuracy.
Beyond basic structural characterization, understanding how this compound interacts with biological macromolecules or other materials is crucial. Techniques to investigate these interactions include:
Isothermal Titration Calorimetry (ITC): ITC can directly measure the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), to a target protein.
Surface Plasmon Resonance (SPR): SPR is a sensitive technique for studying the kinetics of binding and dissociation of a ligand to a target immobilized on a sensor surface.
Saturation Transfer Difference (STD) NMR: This NMR technique can identify which parts of a small molecule are in close contact with a protein, providing valuable information about the binding epitope.
By employing these advanced characterization techniques, a comprehensive picture of the structural and interactive properties of this compound can be constructed.
Mechanistic Elucidation of Emerging Biological Activities
The structural similarity of this compound to known bioactive molecules suggests that it may possess interesting biological activities. A key area of future research will be to screen for these activities and, more importantly, to elucidate the underlying mechanisms of action.
Derivatives of similar scaffolds have shown a wide range of biological activities, including anthelmintic, nih.gov anticancer, researchgate.net anti-inflammatory, elsevierpure.com and antimicrobial properties. mdpi.comresearchgate.netmdpi.com For instance, N-(4-methoxyphenyl)pentanamide, a simplified derivative of albendazole, has demonstrated anthelmintic properties. nih.gov This suggests that this compound could be a starting point for the development of new therapeutic agents.
Future research into the biological activities of this compound should involve:
Broad-Based Biological Screening: The compound should be tested in a wide array of in vitro assays to identify potential activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral screens.
Target Identification: Once a biological activity is confirmed, identifying the specific molecular target(s) is a critical next step. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.
Mechanistic Studies: Following target identification, detailed mechanistic studies will be necessary to understand how the compound modulates the function of its target and the downstream cellular consequences. This could involve enzyme kinetics, cell-based reporter assays, and analysis of signaling pathways. nih.govnih.gov
The potential for this compound to exhibit stereospecific biological activity should also be a key focus. The two enantiomers should be isolated and evaluated independently to determine if one is more active or if they have different biological profiles.
Integration of this compound into Novel Material Systems
The unique chemical structure of this compound also makes it an interesting candidate for integration into novel material systems. Its aromatic rings and amide linkage could impart useful properties to polymers and other materials.
The incorporation of small molecules into polymer matrices is a common strategy to enhance material properties. For example, N-phenylmaleimide polymers are known for their thermal stability. humanjournals.com The synthesis of composite sorbents based on a chitosan (B1678972) polymer matrix has also been reported. mdpi.com These examples highlight the potential for using functionalized small molecules to create advanced materials.
Future research in this area could explore:
Polymer Composites: this compound could be blended with various polymers to create composite materials. The effect of the compound on the mechanical, thermal, and optical properties of the polymer would need to be investigated.
Functional Monomers: The compound could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) group. Polymerization of this functionalized monomer could lead to the creation of novel polymers with the properties of this compound incorporated into the polymer backbone. Research on the synthesis of methacrylate (B99206) monomers from related structures provides a potential pathway for this. researchgate.net
Self-Assembling Materials: The potential for this compound to self-assemble into ordered structures, such as liquid crystals or gels, through non-covalent interactions should be investigated. These materials could have applications in areas such as electronics and drug delivery.
The development of new materials based on this compound represents a largely unexplored but potentially fruitful area of research, bridging the gap between molecular design and materials engineering.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
